molecular formula C13H14ClN5O2 B2723623 1-benzyl-5-[(chloroacetyl)amino]-N-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 632291-88-4

1-benzyl-5-[(chloroacetyl)amino]-N-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2723623
CAS RN: 632291-88-4
M. Wt: 307.74
InChI Key: YDFXIOCWUSHOJO-UHFFFAOYSA-N
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Description

1-Benzyl-5-[(chloroacetyl)amino]-N-methyl-1H-1,2,3-triazole-4-carboxamide is a chemical compound with the molecular formula C13H14ClN5O2 . It is a derivative of triazole, a class of five-membered aromatic azole compounds containing two carbon and three nitrogen atoms .


Synthesis Analysis

The synthesis of similar compounds often involves reactions with acyl chlorides. For instance, the reaction between ethanoyl chloride and ethylamine involves a nucleophilic attack on the carbon atom by the lone pair on the nitrogen atom in the ethylamine . The acylation of the amino group of oxadiazoles with some acid chlorides such as chloroacetyl chloride yields acylated compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be similar to those of other triazole derivatives. For example, reactions with acyl chlorides often involve a nucleophilic addition/elimination mechanism .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as melting point, boiling point, and density, are not explicitly mentioned in the retrieved sources .

Future Directions

Triazole derivatives have been the focus of many research studies due to their broad spectrum of biological activity . Future research could explore the potential applications of 1-benzyl-5-[(chloroacetyl)amino]-N-methyl-1H-1,2,3-triazole-4-carboxamide in various fields, including medicinal chemistry.

properties

IUPAC Name

1-benzyl-5-[(2-chloroacetyl)amino]-N-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN5O2/c1-15-13(21)11-12(16-10(20)7-14)19(18-17-11)8-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,15,21)(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDFXIOCWUSHOJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(N(N=N1)CC2=CC=CC=C2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-5-[(chloroacetyl)amino]-N-methyl-1H-1,2,3-triazole-4-carboxamide

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